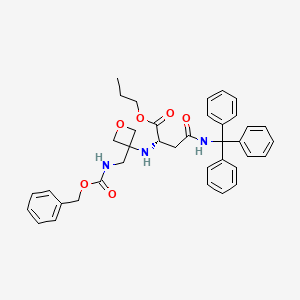

propyl N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparaginate

Description

Propyl N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparaginate is a fascinating chemical compound that features a rich array of functional groups, making it a valuable subject of study in organic chemistry. With a complex structure that includes a propyl group, an oxetane ring, a trityl-protected amino group, and a benzyl-protected carbamate, this molecule showcases the intricate interplay of steric and electronic effects.

Properties

IUPAC Name |

propyl (2S)-4-oxo-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-4-(tritylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N3O6/c1-2-23-46-35(43)33(40-37(27-45-28-37)26-39-36(44)47-25-29-15-7-3-8-16-29)24-34(42)41-38(30-17-9-4-10-18-30,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-22,33,40H,2,23-28H2,1H3,(H,39,44)(H,41,42)/t33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOLASHYGFEGRK-XIFFEERXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC4(COC4)CNC(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC4(COC4)CNC(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparaginate typically involves a multi-step process:

Starting Material Preparation: : Synthesize 3-((((benzyloxy)carbonyl)amino)methyl)oxetane by protecting an oxetane derivative with a benzyl carbamate group.

Functionalization: : Introduce the propyl group via an alkylation reaction, where the oxetane ring acts as the nucleophile.

Asparagine Coupling: : Couple the resultant intermediate with a trityl-protected L-asparagine derivative, using standard peptide coupling reagents like HATU or EDC, in the presence of a base such as DIPEA.

Industrial Production Methods

On an industrial scale, the synthesis may be streamlined to enhance yield and scalability. High-throughput techniques and automated reactors might be employed to control reaction parameters rigorously. Advanced purification methods, such as preparative HPLC or crystallization, are crucial for obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening and formation of more complex polyfunctional compounds.

Reduction: : Reduction, especially of the carbamate group, could yield the corresponding amine.

Substitution: : Nucleophilic substitution reactions could modify the benzyl and trityl protecting groups under suitable conditions.

Common Reagents and Conditions

Oxidation: : Strong oxidants like KMnO₄ or H₂O₂ in the presence of a catalyst.

Reduction: : Reducing agents such as LiAlH₄ or NaBH₄.

Substitution: : Suitable nucleophiles (e.g., alkyl halides, amines) in basic or acidic conditions.

Major Products

Oxidized derivatives with opened oxetane rings.

Amine derivatives post reduction of the carbamate group.

Modified versions with substituted protecting groups.

Scientific Research Applications

Propyl N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N4-trityl-L-asparaginate has broad applications in various fields:

Chemistry: : As a versatile building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Potential use in peptide synthesis and the study of enzyme-substrate interactions, given its peptide-like structure.

Medicine: : Its derivatives could serve as drug candidates or intermediates in the synthesis of pharmaceuticals.

Industry: : Useful in the development of new materials or catalysts due to its functional diversity.

Mechanism of Action

This compound's mechanism of action, particularly in biological systems, would involve specific interactions with molecular targets like enzymes or receptors. The trityl and benzyl protecting groups ensure that certain functional groups remain inactive during reactions, which can be selectively removed under specific conditions to expose reactive sites.

Comparison with Similar Compounds

Similar Compounds

N-benzyl protected asparagines

Oxetane derivatives

Peptide derivatives with various protecting groups

In sum, this compound stands out due to its structural complexity and the potential breadth of applications it offers across scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.